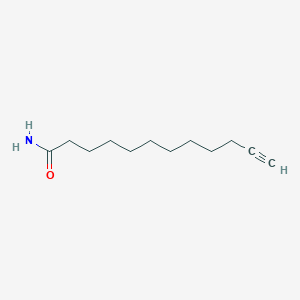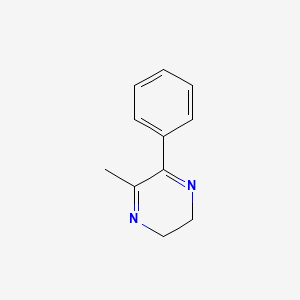
5-Methyl-6-phenyl-2,3-dihydropyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-6-phenyl-2,3-dihydropyrazine is a heterocyclic compound belonging to the dihydropyrazine family This compound is characterized by a pyrazine ring with a methyl group at the 5-position and a phenyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-phenyl-2,3-dihydropyrazine typically involves the reaction of diacetyl with ethylenediamine in diethyl ether. . The reaction conditions often require careful control of temperature and solvent composition to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and solvents.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-6-phenyl-2,3-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazine derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: Substitution reactions, particularly at the methyl and phenyl groups, can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogens, acids, or bases under controlled conditions.
Major Products Formed:
Oxidation: Pyrazine derivatives.
Reduction: Saturated dihydropyrazine compounds.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Methyl-6-phenyl-2,3-dihydropyrazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-6-phenyl-2,3-dihydropyrazine involves its ability to tautomerize between imine and enamine forms. This tautomerization is facilitated by hydrogen transfer mechanisms, which can be either intramolecular or intermolecular with the assistance of water molecules . The compound’s ability to generate radicals and interact with DNA suggests its involvement in pathways related to apoptosis and DNA damage .
Comparación Con Compuestos Similares
- 5,6-Dimethyl-2,3-dihydropyrazine
- 2,2,5,6-Tetramethyl-2,3-dihydropyrazine
- 3,6-Dihydropyrazine-2,5-dipropionic acid
Comparison: 5-Methyl-6-phenyl-2,3-dihydropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to other dihydropyrazines, it exhibits higher activation energies for tautomerism and a greater tendency to form radicals under physiological conditions . This makes it particularly valuable in studies related to DNA damage and apoptosis.
Propiedades
Número CAS |
20542-79-4 |
|---|---|
Fórmula molecular |
C11H12N2 |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
5-methyl-6-phenyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C11H12N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Clave InChI |
FGGFOMQKNPYSGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NCCN=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



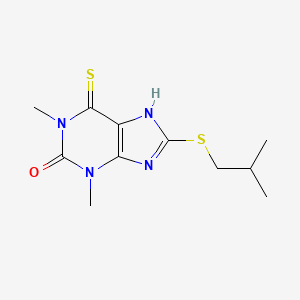

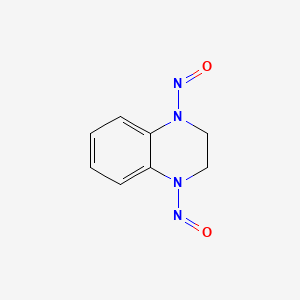

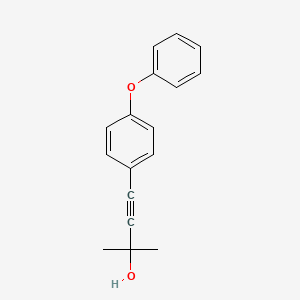
![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
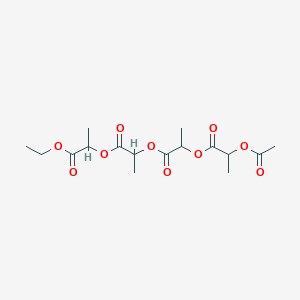
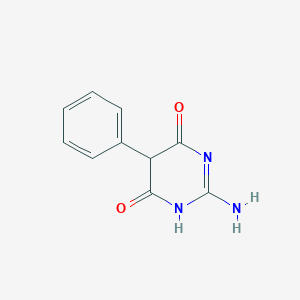
![1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14720844.png)

